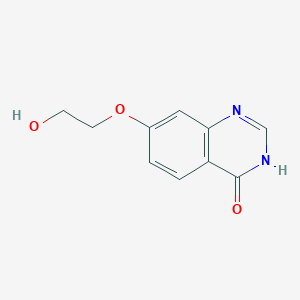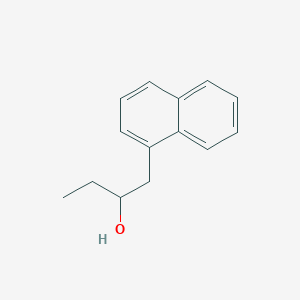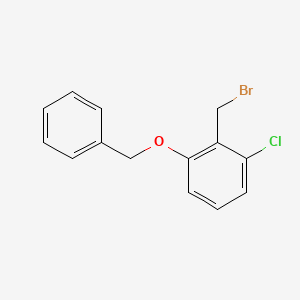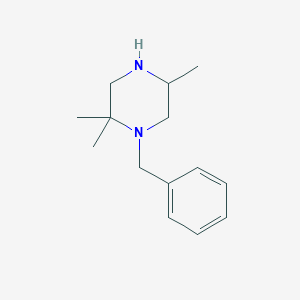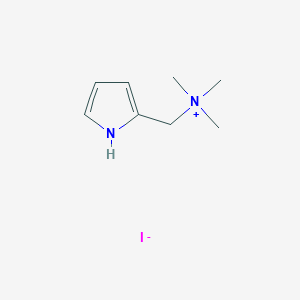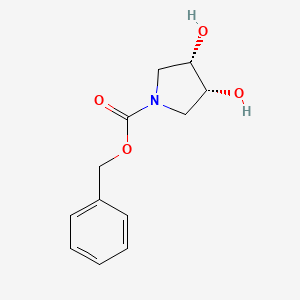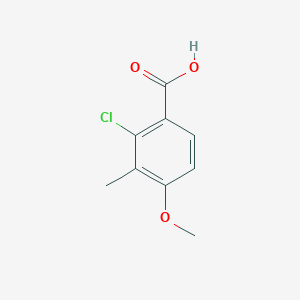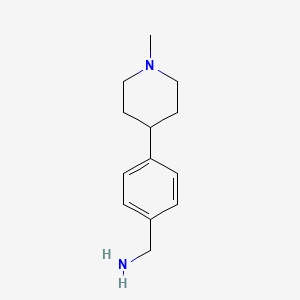
(4-(1-Methylpiperidin-4-yl)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is an organic compound that features a benzylamine group attached to a 1-methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpiperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-(chloromethyl)benzylamine with 1-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
(4-(1-Methylpiperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding amides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce secondary amines.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent.
Major Products
Oxidation: Amides or ketones.
Reduction: Secondary amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-(1-Methylpiperidin-4-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- N-((3-Isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide
Uniqueness
(4-(1-Methylpiperidin-4-yl)phenyl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
[4-(1-methylpiperidin-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H20N2/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10,14H2,1H3 |
InChI Key |
RILUYOBVLRQTQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Aminobenzo[D]oxazole-2-thiol](/img/structure/B8746995.png)
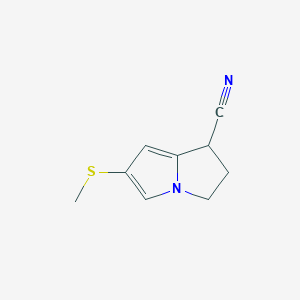
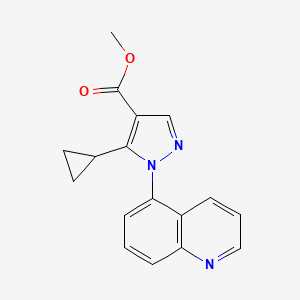
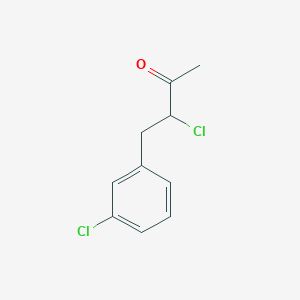
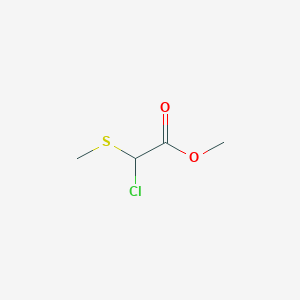
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-ol](/img/structure/B8747053.png)

